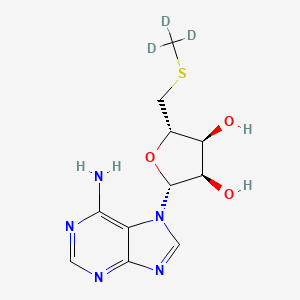

5'-Methylthioadenosine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N5O3S |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-7-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-10-6(16)9(12)13-3-14-10/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |

InChI Key |

CORUJUWTKCXKFP-YZLHILBGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=NC=NC(=C32)N)O)O |

Canonical SMILES |

CSCC1C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 5'-Methylthioadenosine in Polyamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical role of 5'-Methylthioadenosine (MTA) in the biosynthesis of polyamines. It details the biochemical pathways, presents quantitative data, outlines experimental protocols for investigation, and discusses the implications for therapeutic development.

Introduction: The Intersection of Polyamines and MTA

Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Their synthesis is intricately linked to the metabolism of S-adenosylmethionine (SAM), a universal methyl group donor. The synthesis of spermidine and spermine from putrescine involves the transfer of aminopropyl groups from decarboxylated SAM (dcSAM). This process stoichiometrically produces 5'-Methylthioadenosine (MTA) as a significant byproduct.

The cell has evolved a highly efficient salvage pathway to recycle MTA back into methionine, thereby conserving both sulfur and adenine moieties. This pathway is not only crucial for maintaining the methionine pool but also for regulating the cellular concentrations of SAM and polyamines. The enzyme 5'-methylthioadenosine phosphorylase (MTAP) is the lynchpin of this salvage operation, and its status has profound implications, particularly in oncology.

Biochemical Pathways: Polyamine Synthesis and Methionine Salvage

The synthesis of polyamines and the salvage of MTA are two tightly coupled metabolic pathways.

Polyamine Biosynthesis and MTA Production

The journey begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to produce putrescine. S-adenosylmethionine is decarboxylated by S-adenosylmethionine decarboxylase (SAMDC) to form dcSAM. Spermidine synthase then transfers an aminopropyl group from dcSAM to putrescine, forming spermidine and releasing MTA. Subsequently, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine and another molecule of MTA.

For every molecule of spermidine and spermine synthesized, a molecule of MTA is generated. This makes the level of MTA a direct indicator of the flux through the polyamine synthesis pathway.

Caption: Polyamine synthesis pathway illustrating the generation of MTA.

The Methionine Salvage Pathway

The MTA generated from polyamine synthesis is not a metabolic dead-end. It is efficiently recycled back to L-methionine through the methionine salvage pathway.

-

Phosphorolysis of MTA: The first and rate-limiting step is catalyzed by MTA phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).

-

Conversion to Methionine: MTR-1-P undergoes a series of enzymatic reactions, which are largely conserved across species, to be ultimately converted into 2-keto-4-methylthiobutyrate (KMTB).

-

Transamination: In the final step, KMTB is transaminated by various aminotransferases to regenerate L-methionine.

This pathway is critical for metabolic economy, salvaging both the adenine base for the nucleotide pool and the methylthio group for methionine regeneration.

Caption: The methionine salvage pathway initiated by MTAP.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes central to MTA metabolism. Note that values can vary depending on the species, tissue, and experimental conditions.

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Organism/Tissue | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |

|---|---|---|---|---|---|

| MTAP | Human Erythrocyte | MTA | 6.5 - 8.0 | 15 - 20 | |

| Human Liver | MTA | ~10 | Not Reported | ||

| Spermidine Synthase | Bovine Brain | Putrescine | 70 | 9.8 | |

| dcSAM | 0.8 | ||||

| Spermine Synthase | Bovine Brain | Spermidine | 20 | 5.5 |

| | | dcSAM | 0.6 | | |

Detailed Experimental Protocols

Protocol: Quantification of MTA and Polyamines by HPLC-MS/MS

This method allows for the sensitive and specific quantification of MTA and polyamines (putrescine, spermidine, spermine) in cell lysates or plasma.

A. Sample Preparation (Cell Lysates)

-

Harvest cells (e.g., 1x10^6) and wash twice with ice-cold PBS.

-

Lyse the cell pellet in 200 µL of ice-cold methanol/acetonitrile/water (50:30:20) containing internal standards (e.g., deuterated polyamines, ¹³C-MTA).

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for protein precipitation.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to an HPLC vial for analysis.

B. Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

C. Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Putrescine: Q1/Q3 transition specific to its m/z.

-

Spermidine: Q1/Q3 transition specific to its m/z.

-

Spermine: Q1/Q3 transition specific to its m/z.

-

MTA: Q1/Q3 transition specific to its m/z (e.g., 298.1 -> 136.1).

-

-

Data Analysis: Quantify by comparing the peak area of the analyte to the peak area of its corresponding internal standard.

Caption: Experimental workflow for MTA and polyamine quantification.

Protocol: Spectrophotometric Assay of MTAP Activity

This assay measures the activity of MTAP by monitoring the formation of adenine, which is then converted to uric acid by xanthine oxidase, a process that can be followed spectrophotometrically at 293 nm.

A. Reagents

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Substrate: 500 µM 5'-Methylthioadenosine (MTA) in assay buffer.

-

Coupling Enzyme: Xanthine Oxidase (0.1 U/mL).

-

Sample: Cell or tissue lysate containing MTAP.

B. Procedure

-

Prepare a reaction mixture in a UV-transparent cuvette containing 800 µL of assay buffer, 100 µL of xanthine oxidase, and 50 µL of cell lysate.

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of the MTA substrate solution.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 293 nm for 10-15 minutes, taking readings every 30 seconds.

-

Calculate the rate of change in absorbance (ΔA/min).

-

Use the molar extinction coefficient of uric acid (12,600 M⁻¹cm⁻¹) to calculate enzyme activity (Units/mg of protein).

Therapeutic Implications: MTAP in Drug Development

The gene for MTAP is located on human chromosome 9p21, a region that is frequently deleted in a wide range of cancers, including glioblastomas, pancreatic cancers, and non-small-cell lung cancers. This deletion is typically co-local with the CDKN2A tumor suppressor gene.

MTAP-Deficient Cancers:

-

Cells lacking MTAP cannot salvage MTA, leading to its accumulation and secretion.

-

These cells become exquisitely dependent on the de novo pathway for adenine synthesis to maintain their nucleotide pools.

-

They also have an altered methionine metabolism, making them potentially vulnerable to methionine restriction or inhibition of enzymes in related pathways.

This metabolic vulnerability creates a therapeutic window. Strategies exploiting MTAP deficiency include:

-

Methionine Arginine Methyltransferase 5 (PRMT5) Inhibitors: MTAP-deficient cells have been shown to be particularly sensitive to inhibitors of PRMT5. The accumulation of MTA in these cells acts as a weak endogenous inhibitor of PRMT5; thus, potent pharmacological inhibitors can create a synthetic lethal interaction.

-

Methionine Depletion: Enzymes like methionine-gamma-lyase can deplete systemic methionine, selectively targeting the growth of MTAP-deleted tumors.

Caption: Therapeutic strategy based on MTAP deletion status in cancer.

An In-depth Technical Guide to 5'-Methylthioadenosine-d3: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-Methylthioadenosine-d3 (MTA-d3), a deuterated isotopologue of the naturally occurring nucleoside, 5'-Methylthioadenosine (MTA). This document details its chemical structure, physicochemical and biological properties, and its primary application as an internal standard for the accurate quantification of MTA in biological matrices. Detailed experimental protocols, data tables, and pathway diagrams are included to support its use in research and drug development.

Core Concepts: Chemical Structure and Properties

This compound is a stable, deuterium-labeled analog of the endogenous nucleoside metabolite 5'-Deoxy-5'-methylthioadenosine (MTA).[1] The three hydrogen atoms on the methyl group attached to the sulfur atom are replaced with deuterium. This isotopic substitution results in a molecular weight increase of approximately 3 Da compared to the unlabeled compound, a property that is fundamental to its use in mass spectrometry-based quantification.

The chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| Chemical Name | 7-[5-S-(methyl-d3)-5-thio-β-D-ribofuranosyl]-7H-purin-6-amine |

| Synonyms | 5'-S-Methylthioadenosine-d3, MTA-d3, Vitamin L2-d3 |

| CAS Number | 174838-38-1[2] |

| Molecular Formula | C₁₁H₁₂D₃N₅O₃S[2] |

| Molecular Weight | ~300.3 g/mol [2] |

| SMILES | NC1=C2N(C=NC2=NC=N1)[C@@H]3O--INVALID-LINK--([2H])[2H])--INVALID-LINK--[C@H]3O |

| InChI Key | WUUGFSXJNOTRMR-YZLHILBGSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid[1] |

| Purity | ≥98-99% deuterated forms (d1-d3)[2] |

| Solubility | DMF: SolubleDMSO: Slightly SolubleMethanol: Slightly SolubleH₂O: 0.8 mg/mL (2.66 mM) - Sonication recommended[1] |

| Storage | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[1] |

Biological Significance of 5'-Methylthioadenosine (MTA)

This compound itself has no independent biological activity and is primarily used as a research tool. However, its unlabeled counterpart, MTA, is a critical intermediate in key metabolic pathways.

MTA is a naturally occurring sulfur-containing nucleoside found in all mammalian tissues.[3] It is primarily generated from S-adenosylmethionine (SAM) during the biosynthesis of polyamines and is a key component of the methionine salvage pathway, which regenerates methionine.[3][4]

Due to its central metabolic role, MTA influences numerous cellular processes, including gene expression, cell proliferation, and apoptosis.[3] It is a potent agonist of adenosine receptors and can inhibit various enzymes at higher concentrations.[2] Dysregulation of MTA levels has been implicated in various diseases, including cancer, making its accurate quantification a topic of significant research interest.

Signaling Pathways Involving MTA

The two primary pathways involving MTA are the Polyamine Biosynthesis and the Methionine Salvage Pathway.

Experimental Protocols

Plausible Chemical Synthesis of this compound

While this compound is commercially available, a plausible synthesis route can be adapted from the synthesis of unlabeled MTA. A common method involves the nucleophilic substitution of a leaving group at the 5' position of an adenosine derivative with a deuterated methylthiolate.

Reaction Scheme:

Materials:

-

5'-Chloro-5'-deoxyadenosine

-

Sodium deuterated-methanethiolate (CD₃SNa) or generated in situ from deuterated methanethiol (CD₃SH) and a base like sodium hydride (NaH).

-

Anhydrous, polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

Purification system (e.g., silica gel chromatography)

Methodology:

-

Preparation of Deuterated Methylthiolate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve sodium hydride in anhydrous DMF. Cool the suspension in an ice bath. Slowly bubble deuterated methanethiol gas (CD₃SH) through the solution, or add it as a condensed liquid. Allow the reaction to stir for 30 minutes at 0°C to form sodium deuterated-methanethiolate.

-

Nucleophilic Substitution: In a separate flask, dissolve 5'-Chloro-5'-deoxyadenosine in anhydrous DMF. Add this solution dropwise to the freshly prepared sodium deuterated-methanethiolate solution at 0°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the DMF under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove inorganic salts.

-

Purification: Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The mass spectrum should show the expected molecular ion peak for the deuterated compound.

Quantification of MTA in Biological Samples using Isotopic Dilution LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous MTA in complex biological samples like cell extracts, plasma, or tissue homogenates. The principle of this method, known as isotope dilution mass spectrometry, relies on adding a known amount of the stable isotope-labeled standard (MTA-d3) to the sample. The standard co-elutes with the analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for the correction of sample loss during preparation and variations in ionization efficiency.

Experimental Workflow Diagram:

Representative Protocol for Cell Extracts:

-

Sample Collection: Harvest cells by trypsinization or scraping, and wash with ice-cold PBS. Centrifuge to obtain a cell pellet and record the cell number. Snap-freeze the pellet in liquid nitrogen and store at -80°C until analysis.

-

Internal Standard Spiking: To the frozen cell pellet, add a known amount of this compound in a suitable solvent (e.g., 10 µL of a 1 µM solution).

-

Extraction and Protein Precipitation: Add 200 µL of ice-cold extraction solvent (e.g., Methanol/0.1 M Acetic Acid, 80:20, v/v).[4] Vortex thoroughly to lyse the cells and precipitate proteins.

-

Centrifugation: Incubate the mixture at -20°C for 20 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Sample Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a glass vial for LC-MS/MS analysis.[4]

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A typical gradient might run from 0% B to 95% B over several minutes to separate MTA from other cellular components.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

MTA (Analyte): m/z 298.2 → 136.1[4]

-

MTA-d3 (Internal Standard): m/z 301.2 → 136.1 (Note: The precursor ion is +3 Da compared to MTA, while the product ion is the same, representing the adenine fragment).

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the MTA and MTA-d3 MRM transitions.

-

Calculate the ratio of the MTA peak area to the MTA-d3 peak area.

-

Generate a standard curve by analyzing samples with known concentrations of MTA and a fixed concentration of MTA-d3.

-

Determine the concentration of MTA in the biological samples by interpolating their peak area ratios on the standard curve.

-

Conclusion

This compound is an indispensable tool for researchers studying the methionine salvage pathway, polyamine metabolism, and the broader field of metabolomics. Its chemical and physical properties are nearly identical to its endogenous counterpart, making it an ideal internal standard for accurate and precise quantification by isotope dilution mass spectrometry. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in a research setting.

References

The Unseen Workhorse: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This in-depth technical guide explores the critical function of deuterated internal standards, the silent partners in analysis that ensure data integrity. From mitigating matrix effects to correcting for instrumental variability, these stable isotope-labeled compounds are indispensable tools in modern analytical laboratories, particularly within the demanding environments of pharmaceutical research and drug development.

Core Principles: Why Deuterated Standards are the Gold Standard

Mass spectrometry, while powerful, is susceptible to variations that can compromise quantitative accuracy.[1] These variations can arise from multiple sources throughout the analytical workflow, including sample preparation, chromatographic separation, and ionization in the mass spectrometer.[2][3] Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[4] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]

The primary function of a deuterated internal standard is to normalize the analyte's response, effectively canceling out variations.[1] By adding a known concentration of the deuterated standard to every sample, calibrator, and quality control sample, a ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains consistent even if the absolute peak areas fluctuate due to:

-

Matrix Effects: The co-eluting endogenous components of a biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1] Since the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, providing a more accurate quantification.[1]

-

Sample Preparation Variability: Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can have inconsistent recoveries. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, thus correcting for this variability.

-

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run. The internal standard compensates for these changes, ensuring consistent results from the first to the last injection.[5]

Quantitative Impact: A Tale of Two Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is not merely theoretical. Quantitative data from comparative studies clearly demonstrate the enhanced precision and accuracy afforded by stable isotope-labeled standards.

A study comparing the performance of a structural analog internal standard with a deuterated internal standard for the analysis of a drug candidate yielded the following results:

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Analogous Internal Standard | 96.8 | 8.6 | <0.0005 |

| Deuterated Internal Standard | 100.3 | 7.6 | 0.5 |

Data adapted from a comparative study on internal standards.[6]

The data clearly shows that the deuterated internal standard resulted in a mean bias much closer to the true value of 100% and a lower standard deviation, indicating significantly improved accuracy and precision.[6] The p-value of less than 0.0005 for the analogous internal standard indicates a statistically significant deviation from the true value, a deviation that was not observed with the deuterated standard.[6]

Experimental Protocols: Practical Implementation

The successful use of deuterated internal standards hinges on well-defined and validated experimental protocols. Below are two common sample preparation methodologies employed in bioanalysis.

Protocol 1: Protein Precipitation for the Quantification of Immunosuppressants in Whole Blood

This protocol is a common approach for the extraction of drugs from a complex biological matrix like whole blood.

-

Sample Aliquoting: Aliquot 100 µL of whole blood sample, calibrator, or quality control sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution (at a pre-determined concentration) to each tube. Vortex briefly to mix.

-

Lysis: Add 100 µL of deionized water to each tube to lyse the red blood cells. Vortex for 10 seconds.

-

Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the proteins.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: "Dilute and Shoot" for High-Throughput Analysis of Drugs in Urine

This streamlined protocol is suitable for samples with less complex matrices and when high throughput is required.

-

Sample Aliquoting: Aliquot 50 µL of urine sample, calibrator, or quality control sample into a clean microcentrifuge tube or a well of a 96-well plate.

-

Internal Standard Dilution: Add 450 µL of a solution containing the deuterated internal standard in a mixture of methanol and water (e.g., 50:50 v/v). This solution serves as both the diluent and the source of the internal standard.

-

Mixing: Vortex the tubes or shake the plate for 1 minute to ensure thorough mixing.

-

Centrifugation (Optional): If the sample appears cloudy, centrifuge at 3,000 x g for 5 minutes to pellet any particulates.

-

LC-MS/MS Analysis: Transfer the supernatant to autosampler vials or inject directly from the 96-well plate into the LC-MS/MS system.

Visualizing the Workflow and Logic

To better understand the role of the deuterated internal standard in the analytical process, the following diagrams illustrate a typical workflow and the logical relationship between the analyte and the standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Logical relationship demonstrating the compensatory effect of the deuterated internal standard.

Conclusion

Deuterated internal standards are not merely a methodological convenience; they are a fundamental component of robust and reliable quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte provides an unparalleled level of correction for the myriad of variables inherent in the analytical process. For researchers, scientists, and drug development professionals, the investment in and proper implementation of deuterated internal standards are critical steps toward generating high-quality, defensible data that can withstand the rigors of scientific scrutiny and regulatory review.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 6. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of 5'-Methylthioadenosine (MTA) as a Metabolite

Abstract

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that has transitioned from a biochemical curiosity to a metabolite of significant interest in cellular metabolism, signaling, and cancer research.[1][2] First identified in yeast in the early 20th century, its role as a key byproduct of polyamine biosynthesis and a central molecule in the methionine salvage pathway has been elucidated through decades of research.[1][2] This technical guide provides a comprehensive overview of the discovery and history of MTA, detailing its metabolic context, quantitative levels in biological systems, key experimental protocols for its study, and its intricate involvement in cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the multifaceted roles of MTA.

Discovery and Historical Perspective

The journey of understanding 5'-Methylthioadenosine began over a century ago.

-

1912: MTA was first isolated from yeast, marking its initial discovery.[1]

-

1924: The correct molecular structure of MTA was confirmed, laying the groundwork for future biochemical studies.[1]

-

Mid-20th Century: Subsequent research began to uncover the physiological significance of MTA, moving beyond its initial identification.[1] A pivotal moment in MTA's history was its identification as a key byproduct of the polyamine biosynthetic pathway.[3] This discovery linked MTA to fundamental cellular processes such as cell growth and proliferation.

The enzyme responsible for MTA's metabolism, 5'-methylthioadenosine phosphorylase (MTAP), was first identified and characterized as a phosphorylase in 1969. The critical role of MTAP in salvaging adenine and methionine from MTA established the metabolite's central position in cellular economy.

MTA in Cellular Metabolism: The Polyamine and Methionine Salvage Pathways

MTA is intrinsically linked to two crucial metabolic pathways: polyamine synthesis and the methionine salvage pathway.

Polyamine Biosynthesis: Polyamines, such as spermidine and spermine, are essential for cell growth and division. Their synthesis involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (SAM) to putrescine and subsequently to spermidine. This process generates MTA as a byproduct.[1]

Methionine Salvage Pathway: In human cells, MTA is primarily metabolized by MTA phosphorylase (MTAP). This enzyme catalyzes the reversible phosphorolysis of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P). This reaction is the first step in the methionine salvage pathway, which recycles the sulfur-containing portion of MTA to regenerate methionine. This pathway is crucial for maintaining the cellular pool of methionine, a critical amino acid for protein synthesis and the production of SAM.

The dual role of MTA as a byproduct of an essential anabolic pathway and a substrate for a vital salvage pathway highlights its importance in maintaining metabolic homeostasis.

Figure 1: Overview of MTA's role in polyamine biosynthesis and the methionine salvage pathway.

Quantitative Data on MTA Concentrations

The concentration of MTA in cells and tissues is tightly regulated, primarily by the activity of MTAP. In many cancers, the gene encoding MTAP is deleted, leading to an accumulation of MTA. The lack of sensitive and specific analytical methods for its direct quantification has historically hampered the study of its physiological and pathophysiological features.[1][2]

| Biological Sample | Condition | MTA Concentration | Reference |

| Human Skin | Normal | 10 - 20 nM | [2] |

| Melanoma | ~140 nM | [2] | |

| Human Liver Tissue | Normal | ~1 pmol/mg of tissue | [2] |

| Hepatocellular Carcinoma (HCC) | 3 - 4 pmol/mg of tissue | [2] | |

| Rat Tissues | Normal | Liver: 0.8-3.4 nmol/g | [2] |

| Lung: 1.1-1.7 nmol/g | [2] | ||

| Kidney: 1.0-2.3 nmol/g | [2] | ||

| Testis: 0.9-1.7 nmol/g | [2] | ||

| Heart: 1.1-2.5 nmol/g | [2] | ||

| Human Hepatic Adenocarcinoma Cells (SK-Hep1) | In vitro | ~0.3 nM per million cells | [2] |

| Human Hepatocytes and HCC cell lines | In vitro | 2 - 10 pmol/mg protein | [2] |

| Melanoma Cells | MTAP-deficient (in vitro) | Four-fold increase in intracellular MTA | [4] |

| Human Urine | Normal Subjects & Cancer Patients | ~175 µg per day | [2] |

| Human Blood | Leukemia (before treatment or relapse) | Higher than control subjects | [5] |

| Leukemia (in remission) & other malignancies | Not different from control subjects | [5] |

Key Experimental Protocols

The study of MTA has been advanced by the development of sensitive analytical techniques.

Extraction of MTA from Cultured Cells

This protocol is adapted for the extraction of MTA for subsequent analysis by LC-MS/MS.

-

Cell Harvesting:

-

Wash cultured cells with ice-cold 1X phosphate-buffered saline (PBS).

-

Place the culture dish on dry ice.

-

-

Extraction:

-

Add 200 µL of pre-cooled (-20°C) extraction buffer (40% methanol: 40% acetonitrile: 20% water) to the cells.

-

Scrape the cells from the plate while on dry ice and transfer to pre-cooled tubes.

-

-

Protein Precipitation and Clarification:

-

Vortex the cell lysate.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Collection:

-

Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

-

Quantification of MTA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of MTA in biological samples.[4][6]

-

Chromatography:

-

Column: A hydrophilic interaction chromatography (HILIC) column, such as an XBridge BEH Amide column (2.1 mm × 150 mm, 2.5 µm particle size), is often used for separation.

-

Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example, Solvent A could be an aqueous buffer (e.g., 20 mM ammonium acetate and 20 mM ammonium hydroxide in 95:5 water:acetonitrile, pH 9.45) and Solvent B could be acetonitrile.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: A quadrupole-orbitrap mass spectrometer or a triple quadrupole mass spectrometer can be used for detection.

-

Quantification: Absolute quantification is achieved using a stable isotope-labeled MTA as an internal standard and performing multiple reaction monitoring (MRM). The ion transition for endogenous MTA is typically m/z 298.2 → m/z 136.1.

-

MTA Phosphorylase (MTAP) Enzyme Assay

Assaying the activity of MTAP is crucial for understanding MTA metabolism.

-

Principle: The assay measures the phosphorolysis of MTA to adenine and MTR-1-P. The reaction can be monitored by measuring the formation of adenine.

-

Continuous Fluorescence Assay:

-

A continuous fluorescence-based assay can be employed using a substrate analog like 2-amino-5′-methylthioadenosine (2AMTA).[7]

-

MTAP catalyzes the phosphorolysis of 2AMTA to form the fluorescent product 2,6-diaminopurine.

-

The increase in fluorescence over time is directly proportional to the enzyme activity.

-

-

Procedure Outline:

-

Prepare a reaction mixture containing buffer, phosphate, and the substrate (MTA or 2AMTA).

-

Initiate the reaction by adding the enzyme preparation (e.g., cell lysate or purified MTAP).

-

Monitor the reaction progress by measuring the change in absorbance (for adenine) or fluorescence (for 2,6-diaminopurine) over time.

-

Calculate the enzyme activity based on the rate of product formation.

-

References

- 1. The metabolite 5'-methylthioadenosine signals through the adenosine receptor A2B in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of 5'-methylthioadenosine in patients with neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance and Metabolic Significance of 5'-Methylthioadenosine in Mammalian Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of 5'-Methylthioadenosine (MTA) in various mammalian tissues. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolic roles of MTA and its potential as a therapeutic target and biomarker. This document summarizes quantitative data, details experimental protocols for MTA measurement, and illustrates the key signaling pathways in which MTA participates.

Introduction to 5'-Methylthioadenosine (MTA)

5'-Methylthioadenosine is a naturally occurring sulfur-containing nucleoside present in all mammalian tissues.[1] It is a crucial metabolic intermediate primarily generated from S-adenosylmethionine (SAM) during the biosynthesis of polyamines. MTA plays a significant role in several cellular processes, including the regulation of gene expression, proliferation, and apoptosis. Its metabolism is intricately linked to the methionine salvage pathway, which recycles its components back into the methionine and purine pools, thus maintaining cellular homeostasis. The enzyme 5'-methylthioadenosine phosphorylase (MTAP) is the main enzyme responsible for MTA catabolism, and its expression levels can significantly influence intracellular MTA concentrations.

Quantitative Abundance of MTA in Mammalian Tissues

The concentration of MTA varies across different mammalian tissues and species. The following tables summarize the reported quantitative data for MTA levels in various tissues from rats and humans. These values are essential for understanding the physiological and pathological roles of MTA.

Table 1: Natural Abundance of 5'-Methylthioadenosine in Rat Tissues

| Tissue | Concentration Range (nmol/g wet weight) | Reference |

| Liver | 0.8 - 3.4 | [1] |

| Lung | 1.1 - 1.7 | [1] |

| Kidney | 1.0 - 2.3 | [1] |

| Testis | 0.9 - 1.7 | [1] |

| Heart | 1.1 - 2.5 | [1] |

| Spleen | Considerable levels of MTAP activity | [1] |

| Prostate | Considerable levels of MTAP activity | [1] |

Table 2: Natural Abundance of 5'-Methylthioadenosine in Human Tissues

| Tissue | Condition | Concentration Range | Reference |

| Skin | Healthy | 10 - 20 nM | |

| Liver | Healthy | 2 - 10 pmol/mg protein | [1] |

| Pancreas | Ductal Adenocarcinoma | MTAP deficiency in 37.9% of cases | [2] |

Note: Concentrations can be significantly altered in pathological conditions, particularly in cancer, where the deletion or silencing of the MTAP gene is a common event, leading to MTA accumulation.

Experimental Protocols for MTA Quantification

Accurate quantification of MTA in biological samples is crucial for studying its metabolism and function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose. Below are detailed methodologies for tissue extraction and subsequent LC-MS/MS analysis.

Tissue Extraction Protocol for Metabolomic Analysis

This protocol is designed for the extraction of small molecules, including MTA, from mammalian tissues.

Materials:

-

Frozen tissue samples (~30-50 mg)

-

Pre-chilled 80% methanol (LC-MS grade)

-

Bead beater with ceramic beads

-

Microcentrifuge

-

Pipettes and sterile tips

-

2 mL microcentrifuge tubes

-

Dry ice or liquid nitrogen

Procedure:

-

Sample Preparation: On dry ice, weigh the frozen tissue sample (approximately 30-50 mg) and place it into a pre-chilled 2 mL microcentrifuge tube containing ceramic beads.

-

Homogenization: Add 1 mL of ice-cold 80% methanol to the tube. Immediately homogenize the tissue using a bead beater for 2-3 cycles of 30-60 seconds, with cooling on dry ice between cycles to prevent degradation of metabolites.

-

Protein Precipitation: Incubate the homogenate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein pellet.

-

Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS/MS analysis, typically 50% methanol or the initial mobile phase of the chromatography gradient.

-

Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any remaining insoluble debris.

-

Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for MTA Quantification

This section outlines a typical reversed-phase LC-MS/MS method for the quantification of MTA.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (Q1): m/z 298.1

-

Product Ion (Q3): m/z 136.1 (Adenine fragment)

-

-

Source Parameters (to be optimized for the specific instrument):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for maximal signal intensity

-

Signaling Pathways Involving MTA

MTA is a central molecule in key metabolic pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these intricate connections.

The Methionine Salvage Pathway

This pathway is crucial for recycling the methylthio group of MTA back into methionine, thus conserving this essential amino acid.

Caption: The mammalian methionine salvage pathway, recycling MTA to methionine.

Interplay of Polyamine Biosynthesis, Methionine Salvage, and Purine Metabolism

This diagram illustrates how MTA production is linked to polyamine synthesis and how its breakdown contributes to both the methionine and purine pools.

References

An In-depth Technical Guide to Isotope Labeling in 5'-Methylthioadenosine-d3

This guide provides a comprehensive overview of 5'-Methylthioadenosine-d3 (MTA-d3), a deuterated analog of the naturally occurring nucleoside, 5'-Methylthioadenosine (MTA). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, analytical quantification, and role in key biological pathways.

Introduction to 5'-Methylthioadenosine (MTA)

5'-Methylthioadenosine is a sulfur-containing nucleoside present in all mammalian tissues. It is a key intermediate in the methionine salvage pathway, a crucial metabolic route for regenerating methionine and synthesizing polyamines. MTA is generated from S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological reactions.[1][2] The concentration of MTA in cells is tightly regulated by the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which cleaves MTA into adenine and 5-methylthioribose-1-phosphate.[2]

In certain pathological conditions, particularly in cancers with a deletion of the MTAP gene, MTA accumulates to high levels.[3] This accumulation has been shown to have profound effects on cellular processes, including proliferation, apoptosis, and immune cell function, making MTA a molecule of significant interest in cancer research and drug development.[4][5][6][7][8]

Isotope Labeling: The Role of this compound

This compound is a stable isotope-labeled version of MTA where three hydrogen atoms on the methyl group are replaced with deuterium atoms.[7][8][9] This isotopic substitution results in a molecule that is chemically identical to MTA but has a higher molecular weight. This property makes MTA-d3 an ideal internal standard for quantitative analysis of MTA in biological samples using mass spectrometry.[3][9] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby enabling accurate and precise quantification of the endogenous analyte.

While the precise, multi-step chemical synthesis of MTA-d3 is typically proprietary information of commercial suppliers, the deuterium labeling is achieved by using a deuterated methyl source during the synthesis process.

Quantitative Analysis of MTA using MTA-d3

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of MTA in biological matrices. The use of MTA-d3 as an internal standard is integral to this methodology.

Mass Spectrometry Parameters

The following table summarizes the typical mass spectrometry parameters for the analysis of MTA and its deuterated internal standard, MTA-d3. These values are essential for setting up a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiment on a triple quadrupole mass spectrometer.

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5'-Methylthioadenosine (MTA) | 298.2 | 136.1 | Varies by instrument |

| This compound (MTA-d3) | 301.2 | 136.1 | Varies by instrument |

Note: The parent ion for MTA-d3 is 3 mass units higher than that of MTA due to the three deuterium atoms. The product ion, corresponding to the adenine fragment, is the same for both compounds as the deuterium label is on the methylthio group which is lost during fragmentation.

NMR Spectroscopy Data for 5'-Methylthioadenosine

While MTA-d3 is primarily used in mass spectrometry, NMR spectroscopy provides detailed structural information. The following table presents the reported 1H and 13C NMR chemical shifts for unlabeled MTA in DMSO-d6. The chemical shifts for MTA-d3 are expected to be very similar, with the exception of the methyl proton signal which will be absent in the 1H NMR spectrum.

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Adenine Moiety | ||

| 2 | 8.15 | 152.38 |

| 8 | 8.36 | 139.76 |

| NH2 | 7.35 (br s) | |

| Ribose Moiety | ||

| 1' | 5.89 | 87.14 |

| 2' | 4.75 | 72.38 |

| 3' | 4.15 | 72.37 |

| 4' | 4.03 | 83.50 |

| 5'a | 2.87 | 35.86 |

| 5'b | 2.80 | 35.86 |

| Methylthio Group | ||

| S-CH3 | 2.09 | 15.27 |

Data sourced from the Human Metabolome Database (HMDB) and PubChem.[10]

Experimental Protocols

The following sections provide detailed methodologies for the quantification of MTA in cell culture samples.

Cell Culture Sample Preparation

This protocol is a general guideline for the extraction of metabolites from adherent cell cultures.

-

Cell Seeding: Plate cells at a desired density in a 6-well or 10 cm dish and grow under standard conditions. It is recommended to have at least 1 x 10^6 cells per sample.

-

Media Removal: Aspirate the cell culture medium.

-

Washing: Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

-

Metabolism Quenching: Immediately add liquid nitrogen to the plate to flash-freeze the cells and halt all metabolic activity.

-

Metabolite Extraction: Before the liquid nitrogen has fully evaporated, add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

-

Cell Lysis and Collection: Use a cell scraper to scrape the frozen cells into the methanol solution. Transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Internal Standard Spiking: Add a known concentration of this compound to each sample.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

-

Final Centrifugation: Centrifuge the reconstituted samples to pellet any remaining debris before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of MTA.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is used to elute the analytes. The exact gradient will need to be optimized for the specific column and LC system.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the transitions listed in Table 1.

-

Data Analysis: The concentration of MTA in the samples is determined by calculating the ratio of the peak area of endogenous MTA to the peak area of the MTA-d3 internal standard and comparing this ratio to a standard curve prepared with known concentrations of MTA and a fixed concentration of MTA-d3.

-

Biological Pathways and Significance

MTA is a critical node in cellular metabolism, primarily involved in the methionine salvage pathway and polyamine biosynthesis. The accumulation of MTA in MTAP-deficient cancer cells has significant downstream effects on various signaling pathways.

Methionine Salvage and Polyamine Biosynthesis

The following diagram illustrates the central role of MTA in these interconnected pathways.

References

- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]

- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]

- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abstract 5118: 5’-deoxy-5’-methylthioadenosine (MTA) impairs human T-cell functions and constitutes a novel immuno-suppressing tumor metabolite | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 5'-Methylthioadenosine | C11H15N5O3S | CID 439176 - PubChem [pubchem.ncbi.nlm.nih.gov]

5'-Methylthioadenosine Metabolism: A Technical Guide for Researchers

An In-depth Examination of Core Pathways, Cellular Differences, and Experimental Methodologies

Introduction

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a pivotal role in cellular metabolism.[1][2] It is primarily generated as a byproduct of polyamine biosynthesis and is situated at the crossroads of critical metabolic pathways, including the methionine salvage pathway.[2][3] The metabolism of MTA is tightly regulated, and its dysregulation, particularly in the context of cancer, has garnered significant attention in the scientific community. This technical guide provides a comprehensive overview of MTA metabolism in different cell lines, with a focus on the enzymatic machinery, pathway dynamics, and the implications of altered MTA levels in normal and cancerous cells. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in this field.

Core Metabolic Pathways

The central pathway governing the fate of MTA is the methionine salvage pathway (MSP) , a universal process in aerobic organisms that recycles the methylthio- group of MTA back into L-methionine.[3][4][5] This pathway is crucial for maintaining the cellular pool of methionine, an essential amino acid required for protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[6]

The key enzyme in the mammalian methionine salvage pathway is 5'-methylthioadenosine phosphorylase (MTAP) .[7][8] MTAP catalyzes the reversible phosphorolysis of MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1-P).[7][8] Adenine can then be salvaged to form AMP, while MTR-1-P undergoes a series of enzymatic reactions to regenerate methionine.[2]

The generation of MTA is intrinsically linked to polyamine synthesis. During this process, decarboxylated S-adenosylmethionine donates its aminopropyl group to putrescine and spermidine to form spermidine and spermine, respectively, with MTA being released as a byproduct in each step.[2][9]

dot

Figure 1: The Methionine Salvage Pathway.

MTA Metabolism in Normal vs. Cancer Cell Lines

A significant distinction in MTA metabolism between normal and many cancer cells lies in the expression and activity of the MTAP enzyme.[10][11] The gene encoding MTAP is located on chromosome 9p21, a region that is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers.[10][11][12] This homozygous deletion of MTAP is observed in approximately 40% of glioblastomas, 25% of melanomas and pancreatic adenocarcinomas, and 15% of non-small cell lung carcinomas.[12]

In normal cells with functional MTAP:

-

MTA is efficiently metabolized, keeping its intracellular concentrations low.[1]

-

The methionine salvage pathway is active, contributing to the regeneration of methionine and the salvage of adenine.[7]

In MTAP-deficient cancer cells:

-

The absence of MTAP activity leads to the accumulation of MTA.[12][13]

-

These cells are unable to salvage methionine and adenine from MTA, making them more dependent on exogenous sources of these metabolites.[10]

-

The elevated intracellular MTA levels can have profound effects on cellular processes.

Consequences of MTA Accumulation in Cancer Cells

The accumulation of MTA in MTAP-deficient cancer cells creates a unique metabolic state that can be exploited for therapeutic purposes. One of the most well-characterized consequences of elevated MTA is the inhibition of protein arginine methyltransferase 5 (PRMT5).[14][15] MTA, being structurally similar to SAM, acts as a competitive inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including spliceosome assembly, cell cycle progression, and DNA damage response.[14][15] This selective inhibition of PRMT5 in MTAP-deleted tumors has led to the development of MTA-cooperative PRMT5 inhibitors as a promising therapeutic strategy.[14]

Figure 3: Workflow for MTA Quantification by LC-MS/MS.

Detection of MTAP Protein by Western Blot

Western blotting is a standard technique to determine the presence and relative abundance of the MTAP protein in cell lysates.

a. Sample Preparation

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. [16] * Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

b. SDS-PAGE and Protein Transfer

-

Gel Electrophoresis:

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins based on molecular weight by running them on a polyacrylamide gel.

-

-

Membrane Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

c. Immunodetection

-

Blocking:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. [16]2. Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for MTAP, diluted in blocking buffer, typically overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane to remove unbound secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. [15]

-

MTAP Enzyme Activity Assay

MTAP enzyme activity can be measured using various methods, including spectrophotometric and fluorescence-based assays.

a. Continuous Fluorescence Assay

-

Principle: This assay utilizes an alternative substrate, 2-amino-5'-methylthioadenosine (2AMTA). The phosphorolysis or hydrolysis of 2AMTA by MTAP produces 2,6-diaminopurine, which is fluorescent. [17]2. Procedure:

-

Prepare a reaction mixture containing a suitable buffer, the cell lysate or purified enzyme, and 2AMTA.

-

Monitor the increase in fluorescence over time, which is proportional to the rate of the enzymatic reaction. [17] * This method allows for the direct and continuous measurement of MTAP activity and is suitable for determining kinetic parameters and inhibitor screening. [17]

-

Conclusion

The metabolism of 5'-methylthioadenosine is a critical cellular process with significant implications in cancer biology. The frequent deletion of the MTAP gene in various cancers leads to the accumulation of MTA, creating a unique metabolic vulnerability that can be therapeutically targeted. This guide provides a foundational understanding of MTA metabolism, highlights the key differences between normal and MTAP-deficient cells, and offers detailed experimental protocols for the investigation of this important metabolic pathway. The continued exploration of MTA metabolism and its downstream effects will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western Blot Protocol | Proteintech Group [ptglab.com]

- 16. researchgate.net [researchgate.net]

- 17. origene.com [origene.com]

Methodological & Application

Application Note: Quantification of 5'-Methylthioadenosine in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5'-Methylthioadenosine (MTA) in various biological matrices, including plasma, cell culture media, and cell extracts. MTA is a critical intermediate in the methionine salvage pathway, and its accumulation is a key biomarker for methylthioadenosine phosphorylase (MTAP) deficiency, a common feature in many cancers.[1][2][3] This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative data.

Introduction

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that plays a crucial role in polyamine synthesis and the methionine salvage pathway.[4][5] In healthy cells, MTA is metabolized by the enzyme methylthioadenosine phosphorylase (MTAP). However, in a significant portion of human cancers, the MTAP gene is deleted, leading to the accumulation of MTA.[1][2] This metabolic alteration presents a therapeutic window and makes MTA a valuable biomarker for identifying MTAP-deficient tumors and for pharmacodynamic studies of drugs targeting this pathway.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate quantification of low-abundance metabolites like MTA in complex biological samples.[1] This document provides a detailed protocol for the reliable quantification of MTA using LC-MS/MS.

Experimental Protocols

Sample Preparation

The following protocols describe the extraction of MTA from plasma/serum, cell culture media, and cell pellets.

a) Plasma/Serum Sample Preparation

This protocol is adapted from standard protein precipitation methods for polar metabolite extraction.[6][7]

-

Thaw plasma or serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 400 µL of ice-cold methanol.

-

Add 50 µL of the plasma or serum sample to the methanol.

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, containing the extracted MTA, to a new tube.

-

Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

b) Cell Culture Media Sample Preparation

-

Collect cell culture media from the experimental plates.

-

Centrifuge the media at 500 x g for 5 minutes to remove any cells or debris.

-

Transfer 100 µL of the cleared supernatant to a new 1.5 mL microcentrifuge tube.

-

Add 400 µL of ice-cold methanol to the media.

-

Vortex for 10 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for analysis.

c) Intracellular MTA Extraction from Cell Pellets

This protocol is based on methods for extracting polar metabolites from cultured cells.[1]

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping or trypsinization. If using trypsin, quench with serum-containing media and pellet the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of ice-cold methanol.

-

Lyse the cells by sonication on ice or by three freeze-thaw cycles.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the methanol supernatant to a new tube.

-

Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Method

a) Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of MTA.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-7 min: 98% B

-

7-7.1 min: 98-2% B

-

7.1-10 min: 2% B

-

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

b) Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are recommended for MTA and a stable isotope-labeled internal standard (e.g., ¹³C₅-MTA).[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5'-Methylthioadenosine (MTA) | 298.1 | 136.1 | 15 |

| ¹³C₅-5'-Methylthioadenosine | 303.1 | 136.1 | 15 |

-

MS Parameters (example):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

The following tables summarize representative quantitative data for MTA concentrations in various biological samples.

Table 1: MTA Concentrations in Cancer Cell Lines

| Cell Line | Cancer Type | MTAP Status | Intracellular MTA Concentration | Reference |

| Sk-Hep1 | Hepatocellular Carcinoma | N/A | ~0.3 nM per 10⁶ cells | [3] |

| Various HCC cell lines | Hepatocellular Carcinoma | N/A | 2-10 pmol/mg protein | [3] |

| Melanoma cell lines | Melanoma | MTAP-deficient | Four-fold increase vs. MTAP-proficient | [1] |

| Various cell lines | Various | MTAP-null | Accumulated MTA |

Table 2: MTA Concentrations in Tissues

| Tissue Type | Species | MTA Concentration | Reference |

| Rat Liver | Rat | 0.8-3.4 nmol/g | [3] |

| Rat Lung | Rat | 1.1-1.7 nmol/g | [3] |

| Rat Kidney | Rat | 1.0-2.3 nmol/g | [3] |

| Rat Testis | Rat | 0.9-1.7 nmol/g | [3] |

| Rat Heart | Rat | 1.1-2.5 nmol/g | [3] |

| Human Skin (Healthy) | Human | 10-20 nM | [3] |

| Human Melanoma Tissue | Human | ~140 nM | [3] |

| Normal Liver Tissue | Human | ~1 pmol/mg tissue | [3] |

| HCC Liver Tissue | Human | 3-4 pmol/mg tissue | [3] |

Visualizations

Signaling Pathway

Caption: Methionine Salvage Pathway highlighting the role of MTA and MTAP.

Experimental Workflow

Caption: General workflow for the LC-MS/MS quantification of MTA.

Conclusion

The LC-MS/MS method presented here provides a robust and reliable approach for the quantification of 5'-Methylthioadenosine in a range of biological samples. The detailed protocols for sample preparation and the specific LC-MS/MS parameters enable researchers to accurately measure MTA levels, which is crucial for studies in cancer metabolism, biomarker discovery, and drug development.

References

- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

Utilizing 5'-Methylthioadenosine-d3 as an Internal Standard for Accurate Metabolite Quantification

References

- 1. youtube.com [youtube.com]

- 2. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MTA Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-deoxy-5'-(methylthio)adenosine (MTA) is a sulfur-containing nucleoside that plays a crucial role in polyamine metabolism and the methionine salvage pathway. It is generated from S-adenosylmethionine (SAM) and is further metabolized by methylthioadenosine phosphorylase (MTAP). In normal tissues, MTA levels are kept low by the activity of MTAP. However, a significant number of human cancers exhibit a deficiency in MTAP, often due to the co-deletion of the MTAP gene with the adjacent tumor suppressor gene, CDKN2A. This deficiency leads to an accumulation of MTA in cancer cells and subsequently in the circulation, making it a promising biomarker for the diagnosis and monitoring of certain malignancies. This document provides a detailed protocol for the preparation of plasma samples for the quantitative analysis of MTA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The concentration of MTA in plasma can vary significantly between healthy individuals and patients with certain types of cancer. The following table summarizes representative MTA concentrations found in the literature.

| Condition | Analyte | Mean Concentration (nM) | Matrix |

| Healthy Individuals | MTA | ~3 | Serum |

| Leukemia | MTA | Elevated | Blood |

| Melanoma | MTA | ~140 (in skin tissue) | Skin |

Note: Data for plasma concentrations of MTA in many specific cancer types are still emerging. The value for melanoma is provided from skin tissue as a reference for elevated levels in cancerous tissue.

Experimental Protocols

This section details a robust protocol for the preparation of plasma samples for MTA analysis using protein precipitation, a common and effective method for removing high-abundance proteins prior to LC-MS/MS analysis.

Materials and Reagents

-

Human plasma collected in K2-EDTA tubes

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Stable isotope-labeled MTA (e.g., ¹³C₅-MTA) as an internal standard (IS)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge capable of 13,000 rpm and 4°C

-

Vacuum concentrator or nitrogen evaporator

-

LC sample vials

Sample Preparation Protocol: Protein Precipitation

-

Plasma Collection and Storage: Collect whole blood in K2-EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Aliquot the plasma into cryovials and store at -80°C until analysis.

-

Sample Thawing: Thaw frozen plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.

-

Protein Precipitation:

-

Pipette 100 µL of thawed plasma into a 1.5 mL microcentrifuge tube.

-

Add the internal standard (e.g., ¹³C₅-MTA) to each sample at a known concentration.

-

Add 400 µL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Acetonitrile (1:1, v/v).

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

-

Incubation: Incubate the samples at -20°C for 1 hour to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the MTA and other small molecules, and transfer it to a new 1.5 mL microcentrifuge tube. Be cautious not to disturb the protein pellet.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a solution of Acetonitrile:Water (1:1, v/v) containing 0.1% formic acid.

-

Final Centrifugation: Vortex the reconstituted sample for 30 seconds and then centrifuge at 13,000 rpm for 15 minutes at 4°C to remove any remaining particulate matter.

-

Sample Transfer: Transfer the final supernatant to an LC sample vial for analysis by LC-MS/MS.

LC-MS/MS Parameters for MTA Analysis

While specific parameters should be optimized for the instrument in use, the following provides a general starting point for the analysis of MTA.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from low to high organic content (e.g., 5% to 95% B) over several minutes is typical to separate MTA from other plasma components.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both MTA and the internal standard.

-

MTA: The precursor ion ([M+H]⁺) is m/z 298.1. Common product ions are m/z 136.1 (adenine fragment) and m/z 164.1.

-

¹³C₅-MTA (IS): The precursor ion ([M+H]⁺) will be shifted according to the number of heavy isotopes. For ¹³C₅-MTA, the precursor would be m/z 303.1, with the same product ions as the unlabeled MTA.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Mandatory Visualizations

MTA Metabolic Pathway

Caption: Metabolic pathway of MTA and its accumulation in MTAP-deficient cancer.

Experimental Workflow for MTA Sample Preparation

Caption: Workflow for MTA sample preparation from plasma.

Application Note: Quantification of Intracellular 5'-Methylthioadenosine (MTA) using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-Methylthioadenosine (MTA) is a naturally occurring sulfur-containing nucleoside that is a critical intermediate in the methionine salvage pathway, also known as the MTA cycle.[1] This pathway is universal in aerobic life and plays a crucial role in recycling methionine and salvaging the adenine moiety from S-adenosylmethionine (SAM), a universal methyl group donor. MTA is generated as a byproduct of polyamine biosynthesis.[2][3] Dysregulation of MTA levels has been implicated in various diseases, most notably in cancer, where it can influence tumor cell proliferation, invasion, and apoptosis.[2][4] The enzyme responsible for MTA metabolism is methylthioadenosine phosphorylase (MTAP), which is frequently deleted in a variety of cancers.[5][6] This deletion leads to an accumulation of MTA within tumor cells and the tumor microenvironment, making MTA a potential biomarker and a target for therapeutic intervention.[7][8][9] Accurate quantification of intracellular MTA is therefore essential for understanding its pathophysiological roles and for the development of targeted therapies. Isotope dilution mass spectrometry (IDMS) is the gold standard for the absolute quantification of small molecules in complex biological matrices due to its high accuracy and precision.[10][11]

This application note provides a detailed protocol for the quantification of intracellular MTA using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Biological Significance and Signaling Pathways

MTA is a key metabolic node, linking polyamine synthesis with the methionine salvage pathway. As a byproduct of spermidine and spermine synthesis from SAM, its concentration is intrinsically linked to cellular proliferation. The primary enzyme governing MTA levels is MTAP, which cleaves MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[5][12] Adenine is salvaged for purine synthesis, while MTR-1P is converted back to methionine in a series of enzymatic steps.[3][13] In MTAP-deficient cancer cells, the accumulation of MTA can lead to the inhibition of protein arginine methyltransferases (PRMTs), affecting gene expression and cell signaling.[7]

References

- 1. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]

- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding - PMC [pmc.ncbi.nlm.nih.gov]